molecular formula C13H18N2O3S B2913574 N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034362-66-6

N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2913574
CAS No.: 2034362-66-6
M. Wt: 282.36
InChI Key: XKNUCOHFMNIVNR-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic chemical reagent offered for research and development purposes. This compound features a pyridine-3-carboxamide core, a structure recognized in medicinal chemistry for its potential biological activity. Pyridine-3-carboxamide analogs are frequently investigated for their antimicrobial properties. Recent scientific studies have demonstrated that novel pyridine-3-carboxamide compounds can exhibit significant activity against challenging bacterial pathogens . For instance, such analogs have shown efficacy in controlling Ralstonia solanacearum , the causative agent of bacterial wilt in tomatoes, with some compounds enhancing disease resistance and promoting plant growth . Furthermore, structural derivatives involving the pyridine ring have been designed and synthesized as potent antibacterial agents against a range of Gram-positive bacteria, with some showing strong activity comparable to established antibiotics like linezolid . The biological activity of these compounds is often linked to their ability to interact with specific protein targets, as confirmed through molecular docking studies . The incorporation of specific substituents, such as the 3-hydroxypropyl group and the thiolan-3-yloxy moiety, is intended to modulate the compound's properties and interaction with biological targets. This product is intended for research applications only, including but not limited to, investigations in antibacterial agent development, structure-activity relationship (SAR) studies, and biochemical probing. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-7-2-6-14-12(17)11-3-1-5-15-13(11)18-10-4-8-19-9-10/h1,3,5,10,16H,2,4,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUCOHFMNIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound belonging to the class of pyridine carboxamides. Its unique structure, featuring a thiolane moiety and a hydroxypropyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H19N3O2S\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is likely mediated through several mechanisms, including:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

The derivative's structural features suggest a potential role in cancer therapy. Compounds in the same class have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Data Summary

Biological ActivityEvidenceReference
AntioxidantEffective in reducing oxidative stress in vitro
AnticancerInhibitory effects on cancer cell proliferation

Case Studies

  • Antioxidant Properties : A study investigating the antioxidant activity of structurally similar compounds found that they effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests that this compound could have similar effects.
  • Anticancer Activity : In vitro studies on related pyridine derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. Such findings highlight the need for further exploration of this compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyridine-3-carboxamides and pyridine derivatives, focusing on substituent variations, molecular properties, and catalog data.

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Features Catalog Data (Price/Availability) Reference
N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide 2-(thiolan-3-yloxy), 3-(hydroxypropylamide) ~350 (estimated) Hydrophilic hydroxypropyl; sulfur-containing thiolan Not listed in provided sources N/A
2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34) 2-(difluoromethyl), 3-carboxamide (indan substituent) ~385 Lipophilic indan group; difluoromethyl enhances metabolic stability Patent compound (no catalog data)
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide 3-(silyl-protected hydroxypropyl) ~450 Silyl-protected hydroxypropyl; pivalamide group 1 g: $400; 5 g: $1,600 (Catalog HB028)
N-(2-Bromopyridin-3-yl)pivalamide 2-bromo, 3-pivalamide ~285 Bromine for cross-coupling; pivalamide as a bulky substituent 1 g: $400; 5 g: $1,600 (Catalog HB028)
3-(2-Aminopyridin-3-yl)propan-1-ol 2-amino, 3-propanol ~168 Amino and alcohol groups for hydrogen bonding 5 g: $320 (Catalog HB030)

Key Findings:

Substituent Impact on Properties: The thiolan-3-yloxy group in the target compound introduces chirality and sulfur-mediated interactions, distinguishing it from halogenated (e.g., bromo in ) or alkyl-substituted analogs (e.g., indan in ).

Catalog Availability :

  • Hydroxypropyl-containing analogs (e.g., ) are commercially available but at higher costs ($400–$1,600/g), suggesting synthetic complexity. In contrast, halogenated derivatives (e.g., ) share similar pricing, implying comparable production challenges.

Pharmacological Implications: Compounds with difluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the thiolan group in the target compound may confer resistance to oxidative degradation. Pivalamide-protected derivatives (e.g., ) are often used as intermediates, whereas free hydroxypropyl or amino groups (e.g., ) enable direct biological interactions.

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